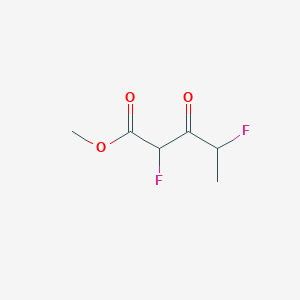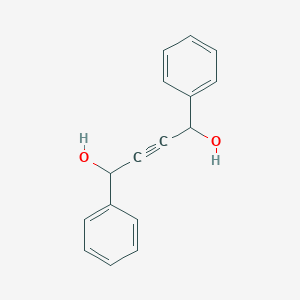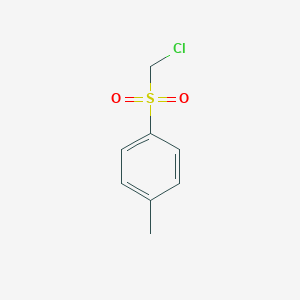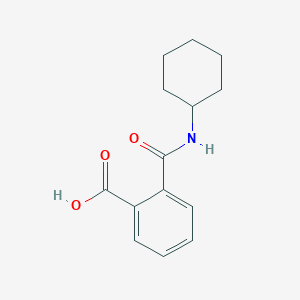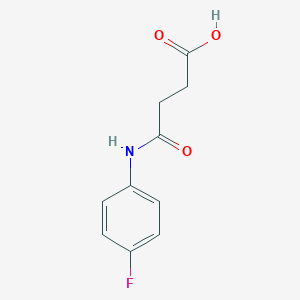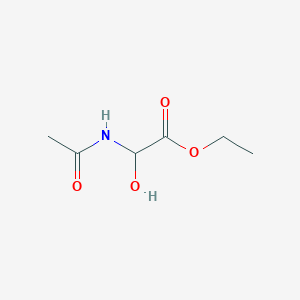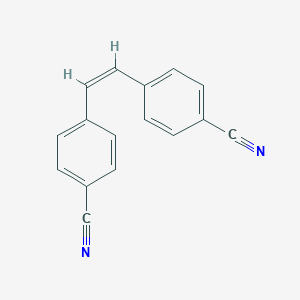
4,4'-Dicyanostilbene
Vue d'ensemble
Description
4,4’-Dicyanostilbene is a compound that has shown to be a potent antimalarial agent against the Dd2 strain, with an EC50 of 27 nM. It also exhibits in vivo efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
Synthesis Analysis
The synthesis of 4,4’-Dicyanostilbene involves palladium-catalyzed Suzuki polycondensation . Another study reported the synthesis of novel triphenylphosphonium-conjugated dicyanostilbene-based compounds .
Molecular Structure Analysis
The molecular formula of 4,4’-Dicyanostilbene is C16H10N2 . Its average mass is 230.264 Da and its monoisotopic mass is 230.084396 Da .
Chemical Reactions Analysis
4,4’-Dicyanostilbene has been found to exhibit significant energy transfer from the fluorene segments to the dicyanostilbene units . It’s also noted that (E/Z)-4,4’-Dicyanostilbene is the inactive isomer of 4,4’-Dicyanostilbene .
Physical And Chemical Properties Analysis
The melting point of 4,4’-Dicyanostilbene is 252-255 °C, and its predicted boiling point is 436.4±30.0 °C. The predicted density is 1.22±0.1 g/cm3 .
Applications De Recherche Scientifique
Photoisomerization Properties : 4,4'-Dicyanostilbene has been studied for its photoisomerization properties, which are significant for understanding molecular behavior in various environments. Görner (1980) investigated the quantum yields of fluorescence and photoisomerization in several solvents, contributing to the understanding of the singlet pathway for direct trans→cis photoisomerization of cyanostilbenes (Görner, 1980).
Advanced Functional Materials : Martínez-Abadía, Giménez, and Ros (2018) highlighted the potential of α-cyanostilbene structures, including 4,4'-dicyanostilbene, in the development of advanced functional materials due to their remarkable optical and electrical properties (Martínez-Abadía et al., 2018).
Two-Photon Fluorescence Probes : Huang et al. (2011) developed a two-photon fluorescence probe using dicyanostilbene, demonstrating its application in live cells and tissues for zinc ion detection. This probe offers significant advantages such as noncytotoxic effects and pH insensitivity (Huang et al., 2011).
Organic Electroluminescent Devices : The use of 4,4'-Dicyanostilbene in organic light-emitting devices (OLEDs) was explored by Zhang et al. (2001), who designed red fluorescent dye molecules based on this compound, showing its potential in OLED applications (Zhang et al., 2001).
Optical and Electronic Properties : Studies by Huang et al. (2011) and Lewis et al. (2005) focused on the optical properties and electron affinity of dicyanostilbene derivatives, contributing to our understanding of their potential in photonic and electronic applications (Huang et al., 2011); (Lewis et al., 2005).
Nonlinear Optical Properties : The nonlinear optical (NLO) properties of compounds containing dioxynitrostilbene, closely related to dicyanostilbene, were investigated by Lee et al. (2004), highlighting their potential in NLO device applications (Lee et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-2-(4-cyanophenyl)ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-10H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZPDIBRXCMRD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dicyanostilbene | |
CAS RN |
6292-62-2 | |
| Record name | Stilbene-4,4'-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stilbene-4,4'-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



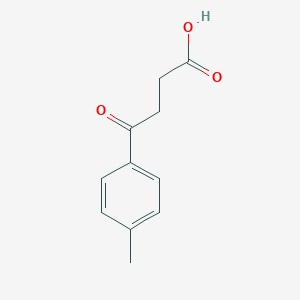
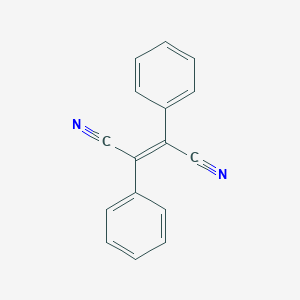
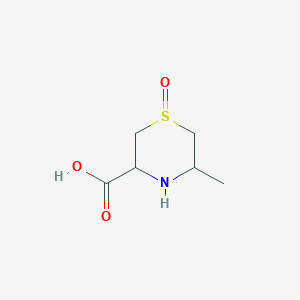
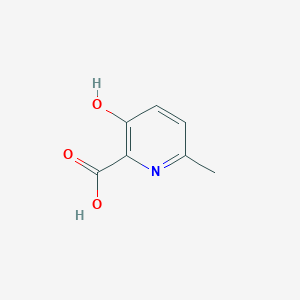
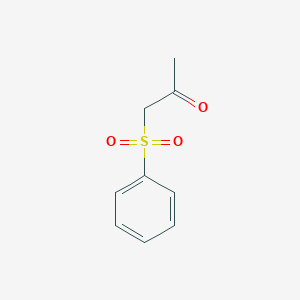
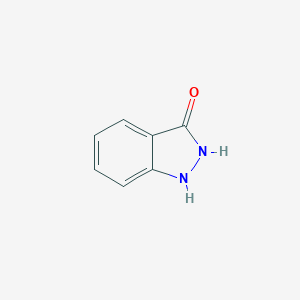
![1,4-Dioxaspiro[4.5]decane-8-acetic acid](/img/structure/B177103.png)
